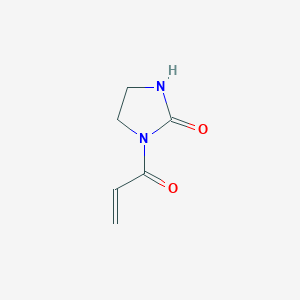![molecular formula C28H32O6 B14296373 4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid CAS No. 112752-90-6](/img/structure/B14296373.png)
4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound features a phenolic structure, which is known for its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetophenone under basic conditions to form the intermediate chalcone. This intermediate is then subjected to further reactions, such as aldol condensation, to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or nickel, can facilitate the hydrogenation steps, making the process more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols.
Applications De Recherche Scientifique
4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism by which 4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid exerts its effects involves interactions with various molecular targets. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxyphenylacetic acid
- 4-Hydroxybenzaldehyde
- 4-Hydroxybenzoic acid
Uniqueness
4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid stands out due to its unique structure, which combines multiple phenolic groups with a butenyl chain. This configuration enhances its reactivity and potential biological activities compared to simpler phenolic compounds.
Propriétés
Numéro CAS |
112752-90-6 |
|---|---|
Formule moléculaire |
C28H32O6 |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid |
InChI |
InChI=1S/C22H20O2.2C3H6O2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18;2*1-2-3(4)5/h3-15,23-24H,2H2,1H3;2*2H2,1H3,(H,4,5) |
Clé InChI |
MREXGUXVYLHSCV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3.CCC(=O)O.CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)

![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
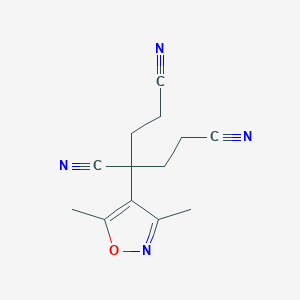
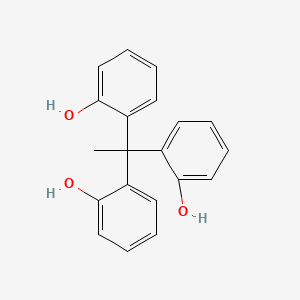
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)

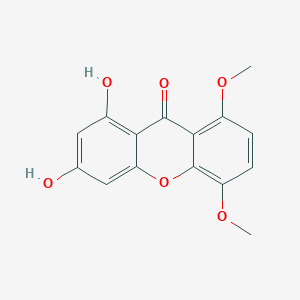
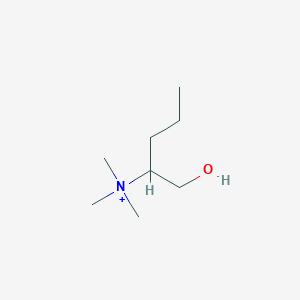
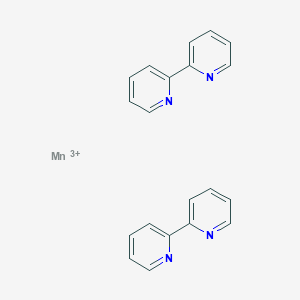
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)
